![molecular formula C20H17Cl2N3O B2436086 (3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone CAS No. 696616-49-6](/img/structure/B2436086.png)
(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone
Descripción general
Descripción
(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to a piperazine ring, which is further connected to a chlorophenyl group. The presence of chlorine atoms in both the phenyl and quinoline rings contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common synthetic route includes:
Formation of 7-chloro-4-quinoline: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Preparation of 1-(3-chlorophenyl)piperazine: This involves the reaction of 3-chloroaniline with ethylene glycol and a dehydrating agent to form the piperazine ring.
Coupling Reaction: The final step involves coupling the 7-chloro-4-quinoline with 1-(3-chlorophenyl)piperazine using a suitable coupling agent like carbodiimide under controlled conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogenation catalysts like palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors, modulating their activity. The compound’s effects are mediated through pathways involving DNA damage response and receptor signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methoxyphenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone
- (3-Fluorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone
- (3-Cyanophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone
Uniqueness
(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone is unique due to the presence of chlorine atoms in both the phenyl and quinoline rings, which enhances its reactivity and potential biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-15-3-1-2-14(12-15)20(26)25-10-8-24(9-11-25)19-6-7-23-18-13-16(22)4-5-17(18)19/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHWOEPDMHMNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2436003.png)

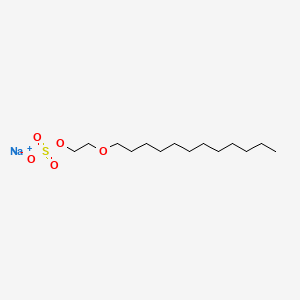

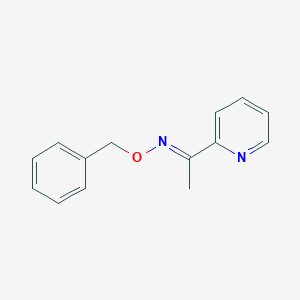
![1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2436012.png)
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide](/img/structure/B2436013.png)
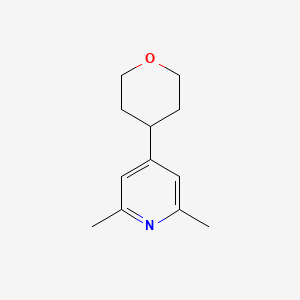
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide](/img/structure/B2436016.png)
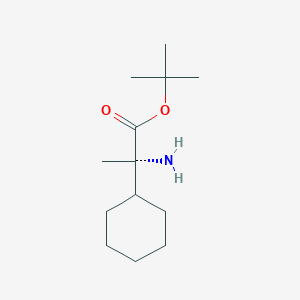
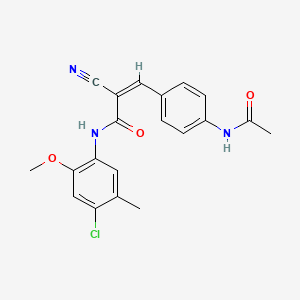
![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2436023.png)
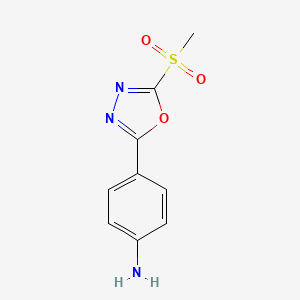
![2-[(4-Methylpentyl)oxy]acetic acid](/img/structure/B2436025.png)
